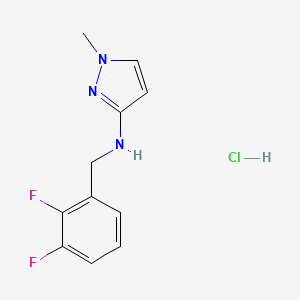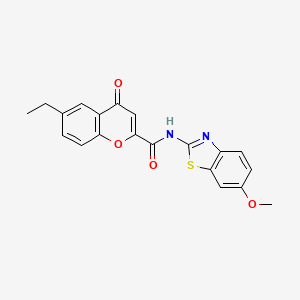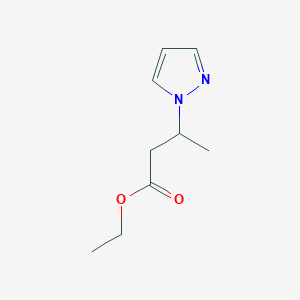![molecular formula C14H17F3N4O2S B12221269 2-(Thiomorpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12221269.png)
2-(Thiomorpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiomorpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine is a complex organic compound that features a thiomorpholine ring, a pyrimidine ring with a trifluoromethyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiomorpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiomorpholine Ring: This can be achieved by reacting a suitable amine with a thiol under controlled conditions.
Attachment of the Pyrimidine Ring: The pyrimidine ring with a trifluoromethyl group can be introduced through nucleophilic substitution reactions.
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting an appropriate diol with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Scaling Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Thiomorpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Thiomorpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-(Thiomorpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine: Lacks the thiomorpholine ring.
2-(Thiomorpholine-4-carbonyl)-4-[4-(methyl)pyrimidin-2-yl]morpholine: Lacks the trifluoromethyl group.
Uniqueness
2-(Thiomorpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine is unique due to the presence of both the thiomorpholine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17F3N4O2S |
|---|---|
Molecular Weight |
362.37 g/mol |
IUPAC Name |
thiomorpholin-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholin-2-yl]methanone |
InChI |
InChI=1S/C14H17F3N4O2S/c15-14(16,17)11-1-2-18-13(19-11)21-3-6-23-10(9-21)12(22)20-4-7-24-8-5-20/h1-2,10H,3-9H2 |
InChI Key |
SWCPKNHKEYUPDG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=NC=CC(=N2)C(F)(F)F)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]benzoate](/img/structure/B12221190.png)
![N-(3-{[(Z)-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-3-oxopropyl)benzamide](/img/structure/B12221195.png)

![6-(2,2-Diphenylethyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12221199.png)



![1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12221240.png)
![Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]acetate](/img/structure/B12221247.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/new.no-structure.jpg)
![2-[5-(Oxolane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12221255.png)
![N-(2,4-dichlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12221261.png)

![2-{[1-(Thian-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B12221278.png)
